molecular formula C7H3Br2FN2 B1429789 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 1260817-61-5

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1429789
M. Wt: 293.92 g/mol
InChI Key: ZDHQHYPDDBCOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1260817-61-5 . It has a molecular weight of 293.92 . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” is 1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” include a molecular weight of 293.92 . The compound is typically stored at room temperature .

Scientific Research Applications

Bioisosteric Replacement for GABA A Receptor Ligands

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, as a derivative of 8-fluoroimidazo[1,2-a]pyridine, has been investigated for its potential as a bioisosteric replacement in ligands for the GABA A receptor. This research demonstrates the utility of such compounds in modifying receptor interactions, with implications for the development of new therapeutic agents (Humphries et al., 2006).

Fluorescence Properties in Biochemical Applications

Studies on related compounds, such as 3-hydroxymethyl imidazo[1,2-a]pyridines, have revealed notable fluorescent properties. These properties make such compounds valuable as biomarkers and photochemical sensors, highlighting the potential of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in similar applications (Velázquez-Olvera et al., 2012).

Chemical Synthesis and Inotropic Activity

The synthesis of derivatives of imidazo[1,2-a]pyridines, including those similar to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, has been explored for their positive inotropic activity. This research indicates potential applications in the treatment of conditions like congestive heart failure (Yamanaka et al., 1991).

SRN1 Reactions and Nucleophile Reactivity

In the synthesis of novel compounds, the reactivity of different electrophile halides, as demonstrated in compounds like 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, offers insights into the chemical behavior of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under similar conditions (Vanelle et al., 2008).

Chemosensors for Ion Detection

The structural similarity to compounds like 2,6-Bis(2-benzimidazolyl)pyridine, which acts as a chemosensor for fluoride ions, suggests potential applications of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in the detection of specific ions, important in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Alzheimer’s Disease Imaging Agents

Research on fluorinated imidazo[1,2-a]pyridine derivatives for binding to amyloid plaques in Alzheimer’s disease indicates a potential application for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in neurological imaging and diagnosis (Zeng et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” can be found online . It’s important to handle this compound with appropriate safety measures, including wearing chemical impermeable gloves and ensuring adequate ventilation .

Future Directions

While specific future directions for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” are not available, the World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future research directions for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” and related compounds.

properties

IUPAC Name

3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHQHYPDDBCOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857512
Record name 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

CAS RN

1260817-61-5
Record name 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 3
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.